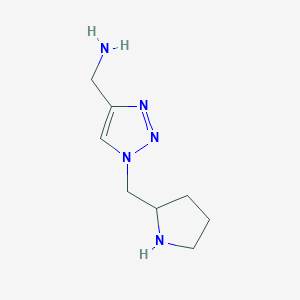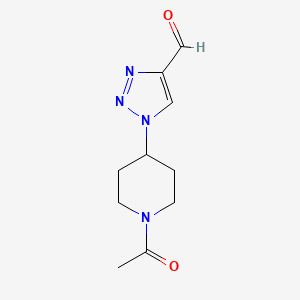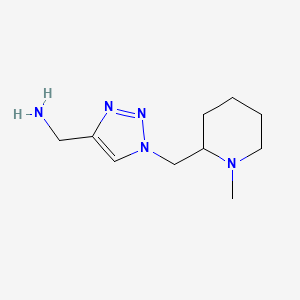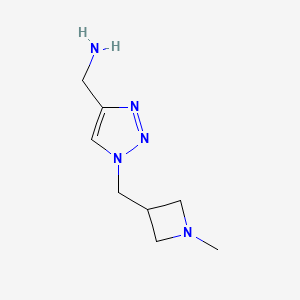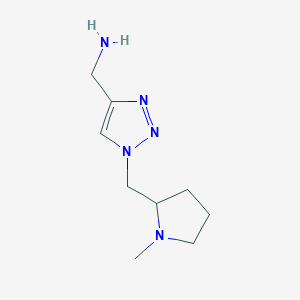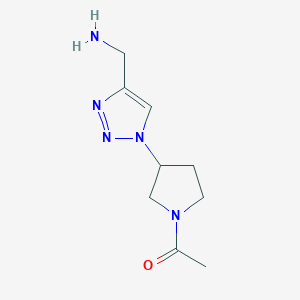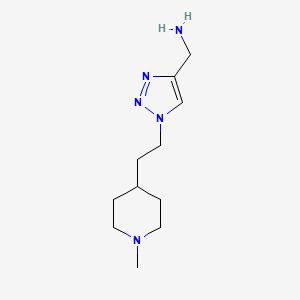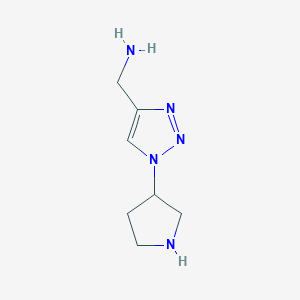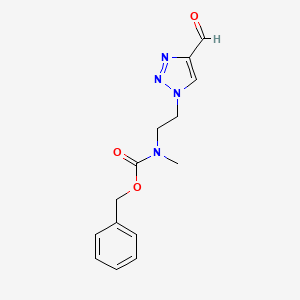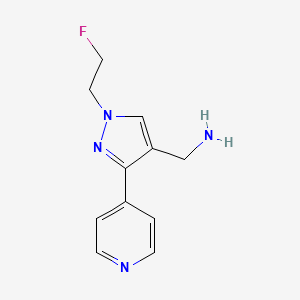
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H13FN4 and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ambient-Temperature Synthesis
Research has explored the synthesis of related pyrazole and pyridine derivatives at ambient temperature, emphasizing the importance of novel synthesis methods for similar compounds. For instance, the ambient-temperature synthesis of novel pyrazolyl and pyridinyl methanamine derivatives highlights the ongoing exploration in creating efficient synthesis routes for such compounds (Diana Becerra, J. Cobo, Juan C Castillo, 2021).
Anticonvulsant Agents
Some derivatives of pyridine and pyrazole have been investigated for their potential as anticonvulsant agents, suggesting a therapeutic application in the treatment of seizure disorders. This underscores the medicinal chemistry applications of pyrazole derivatives in designing new treatments for neurological conditions (S. Pandey, R. Srivastava, 2011).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity in pyrazoline and pyridine derivatives indicate their potential in combating microbial infections. This research area emphasizes the need for new antimicrobial agents in the face of rising antibiotic resistance (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).
Catalytic Applications
Research on pyridinyl methanamine derivatives has also explored their use in catalysis, such as in the synthesis of unsymmetrical pincer palladacycles. These findings highlight the relevance of such compounds in catalytic chemistry, potentially offering new approaches to chemical synthesis and material processing (Gavin W. Roffe, G. Tizzard, S. Coles, H. Cox, J. Spencer, 2016).
Photocytotoxicity and Cellular Imaging
The development of iron(III) complexes with pyridinyl methanamine derivatives for cellular imaging and photocytotoxicity in red light showcases their potential applications in biomedical research, particularly in developing new therapeutic strategies and diagnostic tools (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).
Properties
IUPAC Name |
[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-3-6-16-8-10(7-13)11(15-16)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKPXPGMHMXHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


